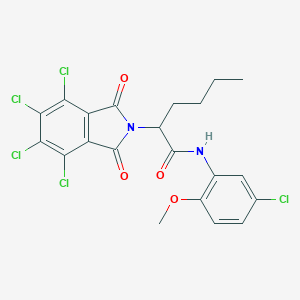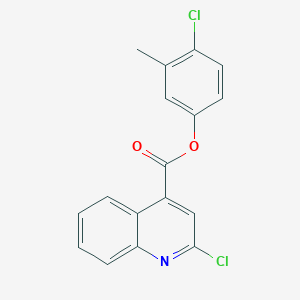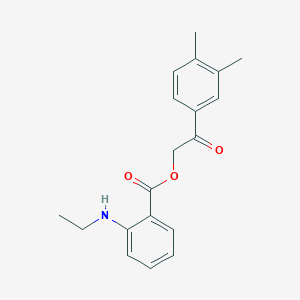![molecular formula C19H20N2O6 B339804 4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339804.png)
4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C19H20N2O6 It is characterized by the presence of an anilino group, a carbonyl group, and a butanoic acid moiety
Vorbereitungsmethoden
The synthesis of 4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid typically involves the reaction of 2,4-dimethoxyaniline with a suitable carbonyl-containing reagent, followed by the introduction of the anilino group and the formation of the butanoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the anilino group, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the cleavage of the carbonyl group and the formation of corresponding acids and amines.
Wissenschaftliche Forschungsanwendungen
4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid can be compared with similar compounds, such as:
- 4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
These compounds share similar structural features but differ in the substituents on the anilino group
Eigenschaften
Molekularformel |
C19H20N2O6 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-[3-[(2,4-dimethoxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20N2O6/c1-26-14-6-7-15(16(11-14)27-2)21-19(25)12-4-3-5-13(10-12)20-17(22)8-9-18(23)24/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,25)(H,23,24) |
InChI-Schlüssel |
RLBGPXYBYYAOPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isobutyl 4-{[2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B339731.png)









![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(ethylamino)benzoate](/img/structure/B339750.png)


